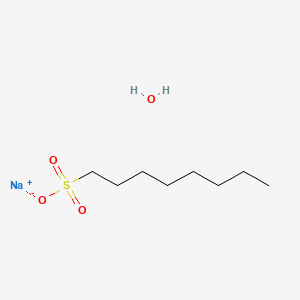

Sodium Octane-1-sulfonate Hydrate

描述

Contextualization of Alkyl Sulfonates in Advanced Analytical and Biochemical Sciences

Alkyl sulfonates, the class of compounds to which Sodium Octane-1-sulfonate (B1232041) Hydrate (B1144303) belongs, are widely recognized for their utility as surfactants. taylorandfrancis.com In analytical sciences, they are frequently employed as ion-pairing reagents in High-Performance Liquid Chromatography (HPLC). sigmaaldrich.comsielc.com This technique is crucial for the separation and quantification of various compounds. sigmaaldrich.com The use of alkyl sulfonates has been instrumental in the development of methods for analyzing a wide range of substances, including biogenic amines and components of traditional Chinese medicine. sigmaaldrich.com

In biochemical research, alkyl sulfonates play a role in the study of proteins. acs.orgnih.gov Their surfactant properties can aid in the denaturation and solubilization of proteins, which is a critical step in their extraction and purification. ontosight.ai The interaction between alkyl sulfonates and proteins can be complex, influencing their secondary structure and stability. acs.orgnih.gov For instance, studies have shown that the length of the alkyl chain can affect the denaturation process and the formation of protein-surfactant complexes. acs.orgnih.gov

Significance of Sodium Octane-1-sulfonate Hydrate as a Versatile Research Tool

This compound stands out as a particularly useful research tool due to its specific properties. Its eight-carbon chain length provides a balance of hydrophobicity and solubility, making it effective for a range of applications. smolecule.com

A primary application of this compound is as an ion-pairing agent in reverse-phase HPLC. smolecule.comfishersci.caavantorsciences.com In this role, it interacts with charged analytes, forming neutral ion pairs that can be more effectively separated by the nonpolar stationary phase of the chromatography column. smolecule.com This significantly improves the resolution and detection of ionic compounds, especially peptides and proteins. smolecule.comfishersci.ca

The table below summarizes key applications of this compound in research:

| Application Area | Specific Use | Research Context |

| Analytical Chemistry | Ion-Pairing Reagent in HPLC | Separation and quantification of organic compounds, peptides, and proteins. smolecule.comfishersci.caavantorsciences.com |

| Biochemistry | Surfactant for Protein Analysis | Aiding in protein denaturation, extraction, and purification. ontosight.aismolecule.com |

| Pharmaceutical Analysis | Mobile Phase Component | Analysis of pharmaceutical formulations. sigmaaldrich.com |

Current Research Paradigms and Emerging Frontiers for this compound Investigations

Current research continues to explore and expand the applications of this compound. A significant focus remains on its utility in chromatography. For example, it has been used as a mobile phase component in the reverse-phase HPLC analysis of amisulpride (B195569) in pharmaceutical tablets. sigmaaldrich.com Furthermore, its use in HPLC methods is being adapted to meet new pharmacopeia standards. sigmaaldrich.com

Emerging research is also investigating the broader family of alkyl sulfonates in various contexts. Studies on the interaction of different alkyl sulfonates with proteins are providing deeper insights into protein denaturation mechanisms. acs.orgnih.gov Research into the environmental biodegradability of linear alkyl sulfonates highlights the importance of chemical structure in environmental science. taylorandfrancis.com While not directly focused on this compound, these investigations contribute to a greater understanding of the properties and potential applications of this class of compounds. The development of new analytical methods, such as those for separating linear and branched alkyl benzene (B151609) sulfonates, further underscores the ongoing innovation in this field. researchgate.net

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

sodium;octane-1-sulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3S.Na.H2O/c1-2-3-4-5-6-7-8-12(9,10)11;;/h2-8H2,1H3,(H,9,10,11);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBURIAHQXJQKRE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCS(=O)(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635416 | |

| Record name | Sodium octane-1-sulfonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207596-29-0 | |

| Record name | Sodium octane-1-sulfonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium Octane-1-sulfonate Hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Techniques

Neutralization-Based Synthesis Approaches

The synthesis of sodium octane-1-sulfonate (B1232041) hydrate (B1144303) via neutralization is a straightforward acid-base reaction. This method involves the reaction of octane-1-sulfonic acid with a sodium base, typically sodium hydroxide (B78521).

Controlled Neutralization of Octane-1-sulfonic Acid with Sodium Hydroxide in Aqueous Media

The fundamental principle of this method is the direct neutralization of octane-1-sulfonic acid with sodium hydroxide in an aqueous solution. The reaction proceeds as a classic acid-base titration. Careful control of the stoichiometry between the acid and base is crucial to ensure complete conversion to the sodium salt without introducing excess reactants that would compromise the purity of the final product. The reaction is typically carried out in water, in which both the reactant acid and the resulting salt are soluble. The process generally involves dissolving octane-1-sulfonic acid in water and then adding a standardized solution of sodium hydroxide dropwise with continuous stirring. The pH of the solution is monitored throughout the addition, with the endpoint being a neutral pH of approximately 7. A pH in the range of 5.5-7.5 for a 100 g/L aqueous solution is indicative of the salt. merckmillipore.com

Optimization of Reaction Conditions for Enhanced Product Purity and Yield

Optimizing the neutralization reaction focuses on maximizing the yield of the hydrated salt while ensuring high purity. Key parameters for optimization include temperature, concentration of reactants, and the rate of addition of the base. Performing the reaction at or below room temperature is generally preferred to minimize any potential side reactions, although specific temperature optimization data for this reaction is not extensively detailed in publicly available literature.

Post-neutralization, the isolation of sodium octane-1-sulfonate hydrate is typically achieved by evaporation of the water, followed by crystallization. The purity of the final product can be enhanced through recrystallization from a suitable solvent system, such as an alcohol-water mixture. The final product is a white powder or crystalline solid. sigmaaldrich.com While the theoretical yield is nearly quantitative, practical yields are influenced by the efficiency of the isolation and purification steps.

Sulfonation-Based Synthesis Approaches

An alternative and widely documented route to sodium octane-1-sulfonate is through the sulfonation of an octane (B31449) precursor. This method builds the sulfonate group onto the alkyl chain directly.

Bromooctane Sulfonation with Sodium Sulfite (B76179): Catalytic Enhancements

A prominent sulfonation method involves the reaction of 1-bromooctane (B94149) with sodium sulfite in an aqueous medium. google.com This nucleophilic substitution reaction, however, can be slow due to the limited solubility of the organic halide in the aqueous phase containing the sulfiting agent. To overcome this, catalytic enhancements are employed.

The efficiency of the reaction between 1-bromooctane and sodium sulfite is significantly improved by the use of a phase-transfer catalyst, such as tetrapropylammonium (B79313) bromide. google.com The catalyst facilitates the transfer of the sulfite anion from the aqueous phase to the organic phase (or the interface), where it can react with the 1-bromooctane. This enhances the reaction rate, shortens the required reaction time, and leads to higher yields. google.com The use of tetrapropylammonium bromide has been shown to increase the activity of bromooctane, allowing the sulfonation to proceed smoothly and reducing the formation of byproducts. google.com

Analysis of Process Parameters and Byproduct Minimization Strategies

The successful synthesis of sodium octane-1-sulfonate via the sulfonation of 1-bromooctane is dependent on several process parameters. A Chinese patent provides specific examples of reaction conditions that influence the outcome of the synthesis. google.com

The reaction is typically carried out by refluxing a mixture of anhydrous sodium sulfite, water, 1-bromooctane, and tetrapropylammonium bromide for a period of 16 to 24 hours. google.com The reaction is considered complete when the solution becomes clear and no longer separates into layers. google.com Following the reaction, the water is removed by evaporation under reduced pressure. The resulting solid residue is then dried and ground. google.com

Purification is a critical step to achieve the high purity required for applications such as ion-pair chromatography. The crude product is extracted with absolute ethanol (B145695) using a Soxhlet extractor. The ethanolic solution is then subjected to recrystallization. This process is often repeated to enhance the purity of the final product, which is then dried under vacuum. google.com This method has been reported to achieve yields of up to 66% with a purity of greater than or equal to 99.6%. google.com

Key byproducts in this reaction can include unreacted 1-bromooctane and potentially ether byproducts from the reaction of 1-bromooctane with any hydroxide ions present. The use of a phase-transfer catalyst and careful control of reaction time and temperature help to minimize these byproducts. google.com The purification process involving extraction and recrystallization is essential for their removal. google.com

Below is a table summarizing the reaction parameters from different scales of synthesis as described in the patent.

| Scale | Anhydrous Sodium Sulfite (g) | Water (ml) | 1-Bromooctane (g) | Tetrapropylammonium Bromide (g) | Reflux Time (h) | Yield (%) | Purity (%) |

| Lab | 126 | 450 | 125 | 1.2 | 16 | 61 | ≥99.6 |

| Pilot | 378 | 1350 | 376 | 5 | 20 | 64 | ≥99.6 |

| Production | 630 | 2250 | 627 | 8 | 24 | - | - |

Purification Strategies for Research-Grade this compound

The synthesis of research-grade this compound, a compound frequently utilized as an ion-pairing reagent in high-performance liquid chromatography (HPLC), necessitates rigorous purification to remove unreacted starting materials, by-products, and other impurities. fishersci.commpbio.com The purity of this reagent is paramount for achieving reproducible and accurate analytical results. The following sections detail established and advanced methodologies for obtaining high-purity this compound suitable for demanding research applications.

Recrystallization Techniques from Solvent Mixtures for Purity Enhancement

Recrystallization is a fundamental and widely employed technique for the purification of solid organic compounds. mt.com The underlying principle relies on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures. mt.com For this compound, the selection of an appropriate solvent system is critical for effective purity enhancement.

The ideal solvent for recrystallization should exhibit high solubility for sodium octane-1-sulfonate at an elevated temperature and low solubility at a reduced temperature. mt.com This temperature-dependent solubility gradient allows for the dissolution of the impure solid in a minimum amount of hot solvent, followed by the formation of pure crystals upon controlled cooling, while impurities remain dissolved in the mother liquor. mt.com

Research indicates that alcohols are particularly effective for the purification of sodium octane-1-sulfonate. One documented method involves an initial extraction with absolute alcohol, followed by recrystallization from the same solvent to yield a product with a purity exceeding 99.5%. google.com The use of a single solvent like ethanol is often a primary choice for compounds with suitable solubility characteristics. rochester.edu

In cases where a single solvent does not provide optimal separation, a mixed solvent system, or antisolvent crystallization, can be employed. libretexts.org This involves dissolving the compound in a "good" solvent in which it is readily soluble, followed by the gradual addition of a "bad" or "antisolvent" in which the compound is poorly soluble. libretexts.org This controlled reduction in solubility induces crystallization. For a polar compound like sodium octane-1-sulfonate, a common approach involves dissolving it in a polar solvent, after which a nonpolar solvent is added to initiate precipitation of the pure crystals.

Commonly used solvent mixtures in recrystallization are often molecule-specific, but general pairs have been identified as effective for a range of compounds. reddit.com

Table 1: Common Solvent Systems for Recrystallization

| Solvent System | Component Properties | Application Notes |

| Ethanol | A general-purpose polar solvent. rochester.edu | Effective for recrystallizing sodium octane-1-sulfonate, yielding high purity. google.com |

| Methanol (B129727) / Water | A polar protic solvent paired with a highly polar solvent. reddit.com | Suitable for polar compounds. The ratio can be adjusted to fine-tune solubility. |

| Acetone / Water | A polar aprotic solvent paired with a highly polar solvent. reddit.com | Another versatile system for polar molecules. |

| n-Hexane / Acetone | A nonpolar solvent paired with a polar aprotic solvent. rochester.edu | Useful when impurities have significantly different polarity from the target compound. |

The selection process involves screening various solvents and mixtures to find the system that provides the best balance of solubility and selectivity for sodium octane-1-sulfonate, ensuring effective removal of impurities. mt.com

Advanced Purification Methodologies for Trace-Level Analytical Reagents

Achieving the exceptional purity required for trace-level analytical reagents, such as those used in HPLC (often ≥99%), necessitates more advanced and often multi-step purification strategies. thermofisher.comavantorsciences.com These methods are designed to minimize all forms of contamination, including isomeric impurities, inorganic salts, and residual starting materials.

A robust method for preparing high-purity sodium octane-1-sulfonate involves a combination of extraction and recrystallization. A detailed patent describes a process where, following the initial synthesis, the crude solid is first subjected to Soxhlet extraction with absolute alcohol. This step is crucial for removing impurities that are insoluble in the alcohol. The extract, containing the desired product, is then concentrated and subjected to a second recrystallization from absolute alcohol. This two-stage purification process has been shown to produce sodium octane-1-sulfonate with a purity of ≥99.6%. google.com

Further refinement of purification can be modeled on techniques used for similar anionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS). A sophisticated approach involves a sequence of evaporation, antisolvent addition, and controlled cooling. nih.govresearchgate.net This method allows for precise control over the crystallization process, leading to a highly pure and stable crystalline hydrate.

Table 2: Advanced Multi-Step Purification Process

| Step | Technique | Description | Purpose |

| 1 | Soxhlet Extraction | The crude solid is continuously extracted with a hot solvent (e.g., absolute ethanol). google.com | To separate the soluble product from insoluble impurities. |

| 2 | Evaporation | The solvent from the extract is removed under reduced pressure. google.com | To concentrate the product and prepare it for the final purification step. |

| 3 | Recrystallization | The concentrated product is redissolved in a minimal amount of hot, fresh solvent and allowed to cool slowly. google.com | To form highly ordered, pure crystals, leaving trace impurities in the solution. |

| 4 | Drying | The purified crystals are dried under vacuum at a controlled temperature (e.g., 80 °C). google.com | To remove residual solvent and obtain the final, stable hydrate product. |

This systematic combination of techniques ensures the removal of a broad spectrum of potential impurities, delivering a final product that meets the stringent requirements for use as a trace-level analytical reagent. The purity is typically verified by methods such as titration and Karl Fischer titration to determine the water content of the hydrate. thermofisher.com

Mechanistic Investigations of Interactions and Molecular Behavior

Elucidation of Ion-Pairing Mechanisms

The primary role of Sodium Octane-1-sulfonate (B1232041) in many applications is as an ion-pairing agent. This function is critical in techniques like ion-pair chromatography, where it enhances the separation of charged analytes. sigmaaldrich.comnurnberg.com

In aqueous and mixed media, Sodium Octane-1-sulfonate dissociates into sodium cations (Na+) and octane-1-sulfonate anions (CH₃(CH₂)₇SO₃⁻). The negatively charged sulfonate group can then engage in electrostatic interactions with positively charged analytes. This interaction is fundamental to its function as an ion-pairing reagent. The strength of this electrostatic interaction can be modulated by the composition of the mobile phase, such as the concentration of the organic solvent. A lower concentration of organic solvent in the mobile phase generally leads to stronger retention of the analyte, indicating a more significant electrostatic interaction. shimadzu.com

The formation of a neutral ion pair between the octane-1-sulfonate anion and a positively charged analyte is a key mechanism for enhancing chromatographic resolution, particularly in reverse-phase high-performance liquid chromatography (RP-HPLC). sigmaaldrich.com By neutralizing the charge on the analyte, the resulting ion pair exhibits increased hydrophobicity. This allows it to interact more strongly with the non-polar stationary phase of the chromatography column, leading to increased retention times and improved separation from other components in the mixture. The length of the alkyl chain of the sulfonate, in this case, octane (B31449), plays a significant role; a longer chain results in a stronger retention effect. shimadzu.com

The sulfonate group of Sodium Octane-1-sulfonate exhibits a specific and strong interaction with protonated amino groups present in various molecules, including peptides and proteins. This interaction is thought to be more energetic than the interaction between carboxylate and amino groups. rsc.org This specificity is crucial for the selective separation and analysis of such compounds. In the context of chromatography, this targeted interaction allows for the fine-tuning of separation conditions to achieve optimal resolution of complex mixtures containing amino-functionalized analytes.

Interactions with Biological Macromolecules

The interaction of Sodium Octane-1-sulfonate with biological macromolecules, particularly proteins, has been a subject of detailed investigation due to its implications for protein stability and function.

Human serum albumin (HSA), a major transport protein in the blood, has been shown to interact with Sodium Octane-1-sulfonate. fishersci.comnih.gov Studies have demonstrated that Sodium Octane-1-sulfonate binds to HSA, with research indicating a specific adsorption ratio. One study using a microphase adsorption-spectral correction (MPASC) technique found that the adsorption of Sodium Octane-1-sulfonate to HSA follows the Langmuir monolayer adsorption model. nih.govbenthamdirect.com The results from this study indicated an adsorption ratio of 18 molecules of Sodium Octane-1-sulfonate to one molecule of HSA, with an adsorption constant (K(SOS-HSA)) of 4.03 × 10². nih.govbenthamdirect.com This binding is significant as it can influence the transport and availability of other substances that also bind to HSA.

Table 1: Binding Characteristics of Sodium Octane-1-sulfonate with Human Serum Albumin

| Parameter | Value | Reference |

| Adsorption Model | Langmuir Monolayer Adsorption | nih.govbenthamdirect.com |

| Adsorption Ratio (SOS:HSA) | 18:1 | nih.govbenthamdirect.com |

| Adsorption Constant (K(SOS-HSA)) | 4.03 × 10² | nih.govbenthamdirect.com |

Implications for Protein Conformation and Stability in Solution

The binding of Sodium Octane-1-sulfonate can have significant implications for the conformation and stability of proteins in solution. nih.gov Fourier-transform infrared (FT-IR) spectroscopy studies have provided evidence that the interaction between Sodium Octane-1-sulfonate and HSA leads to changes in the protein's conformation. nih.govbenthamdirect.com The binding of counterions, such as the sulfonate group, can minimize intramolecular electrostatic repulsion within the protein structure. This can lead to increased stability, a more structured and compact conformation. nih.gov This stabilizing effect is particularly relevant for proteins that have a substantial net charge, where the binding of the sulfonate can shield repulsive forces and contribute to a more stable folded state. nih.gov

Electrochemical Reaction Mechanisms

The electrochemical behavior of sodium octane-1-sulfonate hydrate (B1144303) is significantly influenced by its nature as an anionic surfactant. Its interactions at the electrode-solution interface can alter the kinetics and mechanisms of electrochemical reactions, particularly those involving metal ions.

Influence on the Kinetics of Metal Ion Electroreduction Processes (e.g., Bi(III) Ion Electroreduction)

Recent studies have elucidated the specific effects of sodium octane-1-sulfonate, referred to in some literature as 1-octanesulfonic acid sodium salt (1OSASS), on the electroreduction of metal ions, such as bismuth(III) (Bi(III)). Research indicates that sodium octane-1-sulfonate acts as an inhibitor in the electroreduction of Bi(III) ions. aip.orgchemtools.org This inhibitory effect is observed through a decrease in the peak currents in square-wave voltammetry (SWV) upon the addition of the surfactant. aip.org

The kinetics of the Bi(III) ion electroreduction are affected by the concentration of sodium octane-1-sulfonate in the electrolyte solution. The presence of the surfactant can lead to a decrease in the reversibility of the electrode process. aip.org The inhibitory effect is thought to be related to the formation of Bi—1OSASS active complexes and their limited access to the electrode surface, which can increase the electrode overpotential. aip.org

Table 1: Effect of Sodium Octane-1-sulfonate (1OSASS) on the Electroreduction of Bi(III) Ions

| Parameter | Observation | Reference |

|---|---|---|

| Effect on SWV Peak Current | Decrease in height with increasing 1OSASS concentration | aip.org |

| Role in Bi(III) Electroreduction | Acts as an inhibitor | aip.org |

| Effect on Electrode Process Reversibility | Decreases with increasing 1OSASS concentration | aip.org |

Modulatory Effects (Inhibitory or Acceleratory) on Electrode Reactions

The modulatory effect of sodium octane-1-sulfonate on electrode reactions is primarily attributed to its adsorption at the electrode surface. As an anionic surfactant, it can form structured layers at the electrode/solution interface, which can either impede or facilitate electron transfer processes. aip.org In the case of Bi(III) electroreduction, the effect is inhibitory. aip.orgchemtools.org

The surfactant can form structures with varying electrochemical activity, modifying the electrode surface. This modification, in conjunction with other components of the electrolyte solution, such as organic solvents like methanol (B129727), can lead to complex kinetic effects. For instance, the presence of methanol can lead to a mixed adsorption layer, contributing to the inhibitory effect of sodium octane-1-sulfonate by blocking the electrode surface and reducing the availability of active sites for the formation of depolarizer-surfactant complexes. aip.org This contrasts with some cationic surfactants which have been shown to catalyze the same reaction, highlighting the critical role of the surfactant's ionic nature in determining its modulatory effect. aip.org

Non-Covalent Interaction Analyses in Molecular Complex Formation

The behavior of sodium octane-1-sulfonate hydrate in forming complexes, particularly ion-pairs, is governed by a variety of non-covalent interactions. These weak interactions are crucial for its function as an ion-pairing agent in applications like chromatography.

Computational Approaches to Intermolecular Interactions (e.g., Quantum Theory of Atoms in Molecules (QTAIM), Reduced Density Gradient (RDG) Analysis, Non-Covalent Interaction (NCI) Plots)

Advanced computational methods are increasingly used to provide detailed insights into the nature and strength of non-covalent interactions in molecular complexes.

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density to identify and characterize chemical bonds, including weak non-covalent interactions. By locating bond critical points (BCPs) between interacting atoms, QTAIM can quantify the strength and nature of these interactions, such as hydrogen bonds and van der Waals contacts, within ion-pair complexes of alkyl sulfonates.

Reduced Density Gradient (RDG) Analysis and Non-Covalent Interaction (NCI) Plots: RDG analysis is a powerful tool for visualizing and characterizing non-covalent interactions in real space. It is based on the relationship between the electron density and its reduced density gradient. NCI plots, which are graphical representations of the RDG, use a color scale to distinguish between different types of interactions: strong attractive interactions (like hydrogen bonds) are typically shown in blue, weak van der Waals interactions in green, and repulsive steric clashes in red. These techniques can be applied to study the specific non-covalent interactions between sodium octane-1-sulfonate and other molecules, providing a visual and quantitative understanding of the forces driving complex formation.

Advanced Applications in Analytical Chemistry and Separations Science

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

The utility of sodium octane-1-sulfonate (B1232041) hydrate (B1144303) in HPLC is extensive, ranging from enhancing the separation of small ionic compounds to enabling the complex analysis of biological macromolecules.

Sodium octane-1-sulfonate is a widely used ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC). cymitquimica.com In this technique, it is added to the mobile phase to facilitate the separation of ionic and highly polar substances on nonpolar stationary phases, such as C18 columns. pubcompare.aispectrumchemical.com The fundamental mechanism involves the formation of a neutral ion pair between the negatively charged sulfonate group of the octane-1-sulfonate and a positively charged analyte. km3.com.tw This newly formed neutral complex exhibits increased hydrophobicity, leading to a greater affinity for the reversed-phase stationary phase and resulting in enhanced retention and resolution. km3.com.tw

The octyl (C8) alkyl chain of the molecule provides a balance of hydrophobicity, which influences the retention strength, and solubility in the mobile phase. The concentration of sodium octane-1-sulfonate in the mobile phase is a critical parameter that must be optimized; as the concentration increases, the retention of the analyte generally increases up to a certain point. shimadzu.ch Beyond this optimal concentration, the formation of micelles can occur, which may lead to a decrease in retention. shimadzu.ch

The primary mechanism of separation when using alkyl sulfonates like sodium octane-1-sulfonate is considered to be an ion-exchange process, where the ion-pairing reagent is hydrophobically adsorbed onto the stationary phase, and the charged analyte then interacts with it. shimadzu.ch This dynamic process allows for the effective separation of compounds that are otherwise difficult to resolve using traditional reversed-phase chromatography.

Sodium octane-1-sulfonate hydrate plays a crucial role in enhancing the separation and detection of a wide variety of ionic compounds in HPLC. smolecule.comchemimpex.com By forming neutral ion pairs with charged analytes, it significantly improves their chromatographic behavior, leading to better resolution and sensitivity. smolecule.comchemimpex.com This is particularly beneficial for the analysis of complex mixtures where components have similar polarities. lookchem.com

The formation of stable ion pairs with analytes enhances their retention on the chromatographic column, allowing for more effective separation from other components in the sample matrix. chemimpex.com This improved separation directly translates to more accurate and reliable quantification of the target compounds. lookchem.com The use of sodium octane-1-sulfonate as an ion-pairing reagent has been demonstrated to be more effective than ion-suppressing techniques in certain applications, leading to more satisfactory results. nvri.gov.tw

Furthermore, the choice of sodium octane-1-sulfonate as the ion-pairing reagent can be advantageous due to its minimal UV absorption, which allows for highly sensitive detection of analytes when using UV detectors. km3.com.tw This property is critical in pharmaceutical analysis for detecting active ingredients and impurities, as well as in environmental testing for monitoring pollutants. chemimpex.com

| Parameter | Value |

| Mobile Phase | 82% acetonitrile (B52724) in water |

| Ion-Pair Reagent | 0.005M Sodium 1-octanesulfonate |

| pH | Not specified |

| Column | Not specified |

| Detection | Not specified |

| Reference | nvri.gov.tw |

The analysis of peptides and proteins in complex biological samples by reversed-phase HPLC is significantly improved by the use of sodium octane-1-sulfonate as an ion-pairing reagent. chemimpex.com These large biomolecules often contain multiple charged groups, making their separation challenging. Sodium octane-1-sulfonate interacts with the positively charged sites on peptides and proteins, effectively neutralizing the charge and increasing their hydrophobicity. fishersci.pt This enhanced hydrophobicity leads to stronger retention on the reversed-phase column, allowing for better separation and resolution of these complex mixtures. chemimpex.com

The use of sodium octane-1-sulfonate is a key strategy in proteomics and biochemical research for the detailed characterization of protein samples. pubcompare.ai It aids in the solubilization of proteins and helps to maintain their stability during the chromatographic process. This is particularly important when working with membrane proteins or other proteins that are prone to aggregation. The improved resolution achieved with this ion-pairing reagent is crucial for the accurate identification and quantification of individual peptides and proteins within a complex biological matrix. chemimpex.commpbio.com

Sodium octane-1-sulfonate is a key reagent in the development of sensitive and reliable HPLC methods for the quantification of neurotransmitters, such as dopamine (B1211576) and its metabolites, in biological samples like brain tissue. lookchem.comelsevierpure.com These methods often utilize reversed-phase ion-pair chromatography coupled with electrochemical detection (RPIP-HPLC-ECD) to achieve the necessary sensitivity for detecting the low concentrations of these analytes in complex matrices. elsevierpure.comtandfonline.com

In a typical application, sodium octane-1-sulfonate is included in the mobile phase to form ion pairs with the protonated forms of dopamine and other catecholamines. pubcompare.ai This increases their retention on the C18 column and allows for their separation from other endogenous compounds. pubcompare.ai The optimization of the mobile phase composition, including the concentration of sodium octane-1-sulfonate and the pH, is critical for achieving the desired separation and sensitivity. tandfonline.comresearchgate.net

For instance, a method for the simultaneous quantification of multiple neurotransmitters, including dopamine, serotonin, acetylcholine, glutamate, and γ-aminobutyric acid, employed a mobile phase containing 0.4 mM sodium 1-octanesulfonate. elsevierpure.comtandfonline.com This method demonstrated excellent sensitivity with limits of quantification ranging from 0.02 to 0.1 μg/mL. elsevierpure.comtandfonline.com Such methodologies are invaluable for research in neurochemistry and for screening neurotransmitter levels in various biological and clinical samples. elsevierpure.comtandfonline.com

| Parameter | Condition |

| Mobile Phase | 8% acetonitrile solution containing 15 mM H₃PO₄ and 0.4 mM sodium 1-octanesulfonate |

| Post-column Eluent | 200 mM NaOH |

| Detection | Gold electrode |

| Analytes | Acetylcholine, glutamate, γ-aminobutyric acid, serotonin, dopamine |

| Reference | elsevierpure.comtandfonline.com |

This compound is a valuable tool in pharmaceutical analysis, including the quality control of medications and the separation of active components in traditional remedies. For instance, while specific details on the analysis of acarbose (B1664774) tablets using this compound are not prevalent in the provided search results, its general application in pharmaceutical analysis for improving the detection of active ingredients and impurities is well-established. chemimpex.com

A notable application is in the separation of components from Traditional Chinese Medicine. Research has demonstrated the use of sodium 1-octanesulfonate in the HPLC analysis of fangchinoline (B191232) and tetrandrine. The precise conditions for this separation are not detailed in the provided search results. However, the use of ion-pair chromatography with sodium 1-octanesulfonate is a common strategy for separating such structurally similar alkaloid compounds. researchgate.net

Sodium octane-1-sulfonate plays a significant role in the challenging field of enantiomeric separations, which is crucial in pharmaceutical development and other areas where the biological activity of a molecule is dependent on its stereochemistry. It is utilized as an ion-pair reagent in chiral HPLC methods to resolve enantiomers of amino acids and other chiral molecules. nih.govconsensus.app

One approach involves using a chiral mobile phase additive. For example, a method for the separation of octahydroindole-2-carboxylic acid stereoisomers, an intermediate in the synthesis of perindopril, employed a mobile phase containing a complex of Cu(II) with L-phenylalaninamide and sodium 1-octanesulfonate. researchgate.netscite.ai

Another powerful technique is two-dimensional heart-cutting liquid chromatography (2D-LC), where an achiral separation in the first dimension is coupled with a chiral separation in the second dimension. In a study on the separation of phenylalanine and tryptophan enantiomers, a C18 column was used in the first dimension with a mobile phase containing 2 mM sodium 1-octanesulfonate. nih.govconsensus.app This allowed for the successful resolution of the enantiomers on a teicoplanin chiral column in the second dimension, achieving a resolution higher than 1.5. nih.gov This demonstrates the utility of sodium octane-1-sulfonate in developing sophisticated analytical methods for the separation of chiral molecules. nih.govconsensus.app

| Parameter | Condition |

| First Dimension Column | C18 |

| First Dimension Mobile Phase | Methanol (B129727)/2 mM sodium 1-octanesulfonate (10:90) |

| Second Dimension Column | Teicoplanin chiral column |

| Second Dimension Mobile Phase | Methanol/2 mM sodium 1-octanesulfonate (75:25) |

| Analytes | Phenylalanine and Tryptophan enantiomers |

| Reference | nih.gov |

Analysis of Polyamines and Ethyleneamines (e.g., Ethylenediamine (B42938), Diethylenetriamine (B155796), Triethylenetetramine (B94423), Tetraethylenepentamine)

This compound serves as a crucial ion-pairing reagent in the reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of highly polar compounds like polyamines and ethyleneamines. These compounds are challenging to retain and separate on conventional reversed-phase columns due to their hydrophilicity. The addition of sodium octane-1-sulfonate to the mobile phase forms neutral ion pairs with the protonated amine analytes. This interaction increases the hydrophobicity of the analytes, enhancing their retention on the nonpolar stationary phase and enabling their separation.

A notable application involves the simultaneous determination of four ethyleneamines: ethylenediamine (EDA), diethylenetriamine (DETA), triethylenetetramine (TETA), and tetraethylenepentamine (B85490) (TEPA). In this method, the ethyleneamines are complexed with copper (II) ions online and separated using reversed-phase ion-pair chromatography. Sodium 1-octanesulfonate is a critical component of the mobile phase, and its concentration, along with that of the organic modifier (acetonitrile), significantly influences the retention times of the analytes. The use of 20 mM sodium 1-octanesulfonate in the mobile phase was found to be optimal for achieving good separation of the Cu(II)-ethyleneamine complexes.

Table 1: Chromatographic Conditions for Ethyleneamine Analysis

| Parameter | Condition |

|---|---|

| Analytical Technique | Reversed-Phase Ion-Pair Chromatography |

| Analytes | Ethylenediamine (EDA), Diethylenetriamine (DETA), Triethylenetetramine (TETA), Tetraethylenepentamine (TEPA) |

| Ion-Pairing Reagent | 20 mM Sodium 1-octanesulfonate |

| Mobile Phase | Acetonitrile and 50 mM acetate (B1210297) buffer (pH 5.5) (23:77, v/v) containing 0.5 mM CuSO₄ |

| Detection | UV at 243 nm |

Integration in Other Advanced Separation Techniques

The utility of this compound extends beyond conventional HPLC into more advanced separation methodologies where precise control over analyte interaction is paramount.

In capillary electrophoresis (CE), separations are driven by the differential migration of analytes in an electric field. libretexts.org The inner wall of the fused-silica capillary typically carries a negative charge at neutral pH, causing a bulk flow of the buffer solution towards the cathode, known as the electroosmotic flow (EOF). wikipedia.org Sodium octane-1-sulfonate, as a surfactant, has the potential to be used in CE, particularly in the sub-discipline of Micellar Electrokinetic Chromatography (MEKC). libretexts.orgsmolecule.com

In MEKC, surfactants are added to the buffer above their critical micelle concentration. libretexts.org These micelles act as a pseudo-stationary phase, and analytes can partition between the micelles and the surrounding aqueous buffer, allowing for the separation of both neutral and charged molecules. libretexts.org Although sodium dodecyl sulfate (B86663) (SDS) is more commonly used, sodium octane-1-sulfonate could theoretically serve a similar function. libretexts.orgusp.org By adsorbing to the capillary wall, it can modify the EOF and, by forming micelles, provide a hydrophobic environment for the separation of charged analytes based on their partitioning behavior, thereby enhancing separation selectivity. smolecule.comnih.gov

This compound is employed as an ion-pairing reagent in liquid chromatography coupled with mass spectrometry (LC-MS), especially with electrospray ionization (ESI). smolecule.comsigmaaldrich.com It is used, for instance, in methods for the determination of dopamine and its metabolites in brain microdialysates. sigmaaldrich.comsigmaaldrich.com The primary role of the ion-pairing reagent is to improve the chromatographic separation of polar analytes before they enter the mass spectrometer.

However, the use of non-volatile salts like sodium octane-1-sulfonate presents a challenge for ESI-MS, as they can suppress the analyte signal and contaminate the ion source. researchgate.net The salt ions can compete with analyte ions for ionization, reducing sensitivity. upce.cz To mitigate this, specialized techniques have been developed, such as using a trapping column post-analytical column to perform on-line removal of the non-volatile counter-ions before the eluent is introduced into the ESI source. This approach allows for the benefits of ion-pair chromatography to be realized without compromising the mass spectrometer's performance or causing contamination. researchgate.net

Ultra-High Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, leading to significantly faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. chromforum.org this compound is suitable for use as an ion-pairing reagent in UPLC methods, often for the estimation of trace analytes. sigmaaldrich.comsigmaaldrich.com Its high purity and suitability for HPLC and UPLC techniques ensure reliable and reproducible results. sigmaaldrich.com

A key application is the estimation of the herbicide paraquat (B189505) in tissue homogenate using UPLC with photodiode array detection. sigmaaldrich.comsigmaaldrich.com The ion-pairing reagent allows for sufficient retention and sharp peak shapes for such polar, ionic analytes, which would otherwise be difficult to analyze with high sensitivity on reversed-phase UPLC systems.

Table 2: Example UPLC Method Parameters

| Parameter | Description |

|---|---|

| Technique | Ultra-High Performance Liquid Chromatography (UPLC) |

| Application | Trace estimation of paraquat in tissue homogenate. sigmaaldrich.comsigmaaldrich.com |

| Reagent | Sodium 1-octanesulfonate monohydrate as an ion-pairing reagent. sigmaaldrich.comsigmaaldrich.com |

| Column | UPLC columns with sub-2 µm particles (e.g., C18). sielc.com |

| Detection | Photodiode Array (PDA). sigmaaldrich.comsigmaaldrich.com |

| Advantage | Fast analysis, high resolution, and enhanced sensitivity for trace analytes. chromforum.org |

Utilization as a Surfactant in Analytical Systems

Beyond its role in ion-pairing, the fundamental surfactant properties of this compound are leveraged in various analytical contexts.

Sodium octane-1-sulfonate is an amphiphilic molecule, meaning it possesses both a hydrophobic part (the eight-carbon alkyl chain) and a hydrophilic part (the sulfonate head group). fishersci.com This structure allows it to act as an anionic detergent or surfactant. fishersci.ca When present in an aqueous solution above its critical micelle concentration, the molecules aggregate to form micelles. These micellar structures have a hydrophobic core and a hydrophilic exterior.

This property is highly beneficial in analytical systems for the solubilization of hydrophobic or poorly water-soluble compounds. fishersci.com By encapsulating the hydrophobic analyte within the micelle's core, its apparent solubility in the aqueous medium is drastically increased. This facilitation of solubilization is crucial for preparing samples for analysis by techniques like HPLC or CE, ensuring that the analyte remains in solution and can be accurately quantified.

Modulation of Interfacial Properties in Aqueous Analytical Solutions

This compound is an anionic surfactant that plays a significant role in analytical chemistry, primarily by altering the interfacial properties of aqueous solutions. ontosight.ai Its amphiphilic nature, stemming from a hydrophilic sulfonate head group and a hydrophobic eight-carbon (octyl) tail, allows it to adsorb at interfaces, such as the boundary between a liquid mobile phase and a solid stationary phase in chromatography. This activity is harnessed to enhance the separation and analysis of various compounds.

The most prominent application of this interfacial modification is in a technique known as reversed-phase ion-pair chromatography (RP-IPC). In this context, Sodium Octane-1-sulfonate is added to the aqueous mobile phase as an ion-pairing reagent to improve the retention and separation of positively charged (cationic) analytes on nonpolar stationary phases (e.g., C8 or C18). masontechnology.iechemicalbook.com

Two primary mechanisms are proposed to explain how Sodium Octane-1-sulfonate modulates the interfacial environment in RP-IPC:

Ion-Exchange Model (Adsorption Model): The hydrophobic octyl chain of the sulfonate molecule adsorbs onto the nonpolar stationary phase surface. This creates a dynamic, negatively charged layer at the interface. Positively charged analytes in the mobile phase are then retained through electrostatic attraction to this modified surface, effectively converting the reversed-phase column into a pseudo-ion-exchanger. technologynetworks.com The strength of this retention is influenced by the chain length of the alkyl sulfonate; longer chains result in stronger hydrophobic interaction with the stationary phase and, consequently, a greater retention effect on the analyte. masontechnology.ienih.gov

Ion-Pair Formation Model: In this model, the Sodium Octane-1-sulfonate anion forms a neutral, hydrophobic ion pair with a cationic analyte directly within the polar mobile phase. This newly formed neutral complex is less polar than the original analyte, leading to an increased affinity for the nonpolar stationary phase and thus, enhanced retention. molnar-institute.com

In practice, both mechanisms can contribute to the separation process. The concentration of Sodium Octane-1-sulfonate in the mobile phase is a critical parameter. Typically, concentrations are optimized in the range of 0.5 to 20 mM. technologynetworks.com Increasing the concentration generally leads to greater analyte retention up to a certain point. However, excessively high concentrations can saturate the stationary phase or lead to the formation of micelles, which can cause a reversal of this trend and decrease retention. molnar-institute.com

While specific data for the critical micelle concentration (CMC) of this compound is not widely reported in foundational literature, its function in HPLC is typically observed at concentrations below the CMC, where it acts as a monomeric ion-pairing agent.

Table 1: Physicochemical Properties of this compound

This table summarizes key physical and chemical properties of the compound.

| Property | Value | Source(s) |

| IUPAC Name | sodium;octane-1-sulfonate;hydrate | americanelements.comnih.gov |

| Synonyms | 1-Octanesulfonic acid sodium salt monohydrate | americanelements.comnih.gov |

| CAS Number | 207596-29-0 | americanelements.comnih.govsigmaaldrich.com |

| Molecular Formula | C₈H₁₉NaO₄S | americanelements.comnih.gov |

| Molecular Weight | 234.29 g/mol | americanelements.comnih.govsigmaaldrich.com |

| Appearance | White crystalline powder or sheets | americanelements.comlobachemie.com |

| Melting Point | >300 °C | americanelements.comsigmaaldrich.com |

| Solubility in Water | Soluble | chemicalbook.comchemicalbook.com |

| pH (100 g/L in H₂O) | 5.5 - 7.5 | lobachemie.com |

Table 2: Research Findings on the Effect of Alkyl Sulfonate Chain Length on Analyte Retention

This table illustrates the established principle that increasing the hydrophobicity of the ion-pairing agent by lengthening the alkyl chain enhances the retention of analytes in reversed-phase ion-pair chromatography.

| Ion-Pairing Reagent | Analyte | Principle of Retention | Expected Relative Retention | Source(s) |

| Sodium Pentanesulfonate | Cationic Drug 'A' | The C5 alkyl chain provides moderate hydrophobicity, leading to adsorption on the stationary phase and interaction with the analyte. | Low | masontechnology.ienih.gov |

| Sodium Octane-1-sulfonate | Cationic Drug 'A' | The longer C8 alkyl chain increases hydrophobic interactions with the stationary phase, creating a more effective ion-exchange surface. | Medium | masontechnology.ienih.gov |

| Sodium Dodecanesulfonate | Cationic Drug 'A' | The C12 alkyl chain provides strong hydrophobic character, resulting in significant retention of the paired analyte. | High | masontechnology.ienih.gov |

Computational and Theoretical Modeling Studies

Density Functional Theory (DFT) Simulations for Molecular Interactions and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are foundational for examining the molecular structure, vibrational spectra, and electronic properties of the sodium octane-1-sulfonate (B1232041) salt. These simulations provide a detailed picture of the molecule's intrinsic characteristics at the quantum level.

DFT calculations are employed to determine the most stable three-dimensional arrangement of the octane-1-sulfonate anion and the sodium cation, representing the ion-pair complex. Studies on similar compounds utilize methods like B3LYP with a 6-311++G(d,p) basis set to compute the optimized geometrical structure. This analysis reveals critical information about bond lengths, bond angles, and dihedral angles of the complex in its lowest energy state.

Furthermore, the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding electron excitation properties. The energy gap between the HOMO and LUMO is a key indicator of the chemical reactivity and kinetic stability of the ion pair.

Table 1: Summary of DFT Computational Methods for Alkyl Sulfonates

| Computational Aspect | Method/Basis Set | Key Findings |

|---|---|---|

| Geometric Optimization | DFT / B3LYP / 6-311++G(d,p) | Provides optimized molecular structure, bond lengths, and angles of the ion-pair complex. |

| Electronic Properties | HOMO-LUMO Analysis | Elucidates electron excitation properties and the chemical reactivity of the molecule. |

| Vibrational Frequencies | DFT Calculations | Predicts vibrational modes, such as the S=O symmetric stretch, often observed around 1042 cm⁻¹. |

This table is generated based on methodologies applied to similar alkyl sulfonate compounds as detailed in the cited source.

To elucidate the nature of the bonding within the sodium octane-1-sulfonate complex, Natural Bond Orbital (NBO) analysis is a crucial tool. NBO analysis provides insights into charge distribution, intramolecular charge transfer, and the specific interactions between the sulfonate headgroup and the sodium counter-ion. It helps to characterize the degree of ionic versus covalent character in the sodium-sulfonate bond and how charge is delocalized across the sulfonate group. These calculations are fundamental for predicting how the molecule will interact with other chemical species and surfaces.

Molecular Dynamics (MD) Simulations of Self-Assembly Processes

While DFT provides a static, quantum-level picture, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of many molecules over time. For large systems like surfactant aggregates, a coarse-grained approach known as Dissipative Particle Dynamics (DPD) is particularly effective. DPD simplifies the system by lumping groups of atoms into interacting "beads," which allows for the simulation of larger systems over longer timescales than classical all-atom MD. mdpi.comacs.org

DPD is a coarse-grained simulation technique specifically designed to model the hydrodynamic behavior of complex fluid systems, such as surfactant solutions. acs.org In this method, molecules are coarse-grained into beads, significantly reducing the degrees of freedom and making the simulation computationally efficient. acs.org The interactions between these beads are defined by a set of conservative, dissipative, and random forces, with the interaction parameters often linked to the Flory-Huggins χ parameter to accurately represent the chemical nature of the system. mdpi.com

This approach has been successfully used to model the self-assembly of various ionic surfactants. nih.govrsc.org For a molecule like sodium octane-1-sulfonate, the hydrophobic alkyl tail would be modeled as a series of hydrophobic beads, while the polar sulfonate headgroup and its associated sodium ion and water of hydration would be represented by hydrophilic beads. By simulating the interactions of many such coarse-grained molecules in a water-like solvent, DPD can predict the spontaneous formation of aggregates and the critical micelle concentration. acs.org

DPD and other MD simulations are powerful tools for predicting the morphology of the aggregates that form in solution. acs.org Depending on the surfactant concentration, the presence of co-surfactants, and other solution conditions, a variety of architectures can be observed. Simulations of anionic surfactants and their mixtures have shown transitions between spherical micelles, disc-like or worm-like micelles, and even vesicles. nih.govrsc.org

For instance, simulations of catanionic surfactant mixtures, which include an anionic surfactant like sodium dodecyl sulfate (B86663) (a close analog to sodium octane-1-sulfonate), demonstrate that changing the ratio of anionic to cationic surfactant can drive transitions from spherical or rod-like micelles to vesicles. nih.govrsc.org These computational models allow researchers to establish relationships between the molecular structure of the surfactant and the resulting aggregate shape. rsc.org

Table 2: Simulated Aggregate Morphologies for Anionic Surfactant Systems

| Surfactant System | Simulation Method | Observed Architectures | Key Influencing Factor |

|---|---|---|---|

| Anionic-Cationic Mixture | MD Simulation | Sphere-disc-rod transitions | Ratio of cationic to anionic surfactant rsc.org |

| Anionic-Cationic Mixture | DPD Simulation | Worm-like micelles, vesicles | Addition of cationic surfactant to an anionic micellar solution nih.gov |

This table summarizes findings from simulations on various anionic surfactant systems to illustrate the capability of the simulation methods.

The nature of the solvent plays a critical role in the self-assembly process, a phenomenon that can be effectively studied using DPD simulations. rsc.org A modeling study on dioctyl sodium sulfosuccinate (B1259242) (AOT), an anionic surfactant with structural similarities to sodium octane-1-sulfonate, demonstrated a significant response to changes in solvent polarity. rsc.org

In a very apolar solvent like octane (B31449), the surfactant formed small, oligomeric aggregates with many free monomers remaining dissolved in the bulk solvent. rsc.org As the solvent polarity was systematically increased towards that of water, the simulation showed a sharp decrease in monomer solubility and the formation of larger, well-defined aggregates. rsc.org In highly polar, aqueous environments, the system organized into lamellar structures (bilayers). rsc.org These simulations show that as solvent hydrophilicity increases, the hydrophilic sulfonate headgroups increasingly orient themselves toward the solvent, shielding the hydrophobic tails and driving the formation of more complex architectures. rsc.org

Quantum Chemical Studies on Intermolecular Interaction Energies

Analysis of Complex Stability and Thermodynamic Parameters

No specific studies providing a quantum chemical analysis of the complex stability and associated thermodynamic parameters (such as binding energies, enthalpy, and entropy of formation) for sodium octane-1-sulfonate hydrate (B1144303) were identified. Such studies would theoretically involve high-level computational methods to model the interactions between the sodium cation, the octane-1-sulfonate anion, and water molecules. The goal would be to quantify the energetic favorability of the hydrated complex and understand the nature of the non-covalent interactions, including ion-dipole and hydrogen bonding, that contribute to its stability.

A representative, though hypothetical, data table for such an analysis is presented below to illustrate the type of information that would be expected from such research.

| Interaction Type | Calculated Interaction Energy (kJ/mol) | Basis Set Superposition Error (BSSE) Correction (kJ/mol) | Corrected Interaction Energy (kJ/mol) |

| Na⁺···⁻O₃S- | Data not available | Data not available | Data not available |

| Na⁺···H₂O | Data not available | Data not available | Data not available |

| R-SO₃⁻···H₂O | Data not available | Data not available | Data not available |

Predictive Modeling for Optimization of Methodological Parameters

Similarly, there is a lack of published research on predictive modeling aimed at optimizing methodological parameters for the study of sodium octane-1-sulfonate hydrate. This type of investigation would typically involve evaluating the performance of various computational methods (e.g., different density functional theory (DFT) functionals) and basis sets to determine the most accurate and efficient approach for modeling this specific system. The findings would be crucial for ensuring the reliability of any theoretical predictions regarding its structure and properties.

A hypothetical data table illustrating the comparison of different computational methods is provided below for conceptual understanding.

| Computational Method | Basis Set | Calculated Dipole Moment (Debye) | Deviation from Experimental/Reference Value |

| B3LYP | 6-31G* | Data not available | Data not available |

| M06-2X | def2-TZVP | Data not available | Data not available |

| ωB97X-D | aug-cc-pVTZ | Data not available | Data not available |

Biological and Biochemical Research Applications

Role as a Component in Biochemical Assays

Sodium Octane-1-sulfonate (B1232041) Hydrate (B1144303) plays a significant role as a component in various biochemical assays, primarily through its function in buffer systems designed for analytical chromatography.

In the field of neurochemistry, Sodium Octane-1-sulfonate Hydrate is employed as a component in mobile phase buffer solutions for High-Performance Liquid Chromatography (HPLC) analysis. Its inclusion is particularly noted in the determination of neurotransmitters like dopamine (B1211576) and its metabolites in brain microdialysates. himedialabs.comsigmaaldrich.comchemicalbook.com The sulfonate group helps maintain the pH of the mobile phase, which is crucial for the consistent ionization state and retention of analytes, thereby ensuring reproducible and accurate quantification of these critical neurochemicals. lichrom.com

Table 1: Application in Neurochemistry Analytics

| Analytical Application | Method | Role of this compound | Analyte Examples |

|---|---|---|---|

| Neurotransmitter Analysis | HPLC with Electrochemical or Mass Spectrometry Detection | Mobile Phase Buffer Component / Ion-Pairing Agent | Dopamine, Dopamine Metabolites |

Biomolecular Interaction Studies

The compound is a vital tool in studying and manipulating the interactions of biomolecules, especially in the context of analytical separation techniques.

This compound is widely recognized as an ion-pairing reagent in reversed-phase HPLC (RP-HPLC) for the analysis of proteins and peptides. scbt.comchemimpex.comavantorsciences.com Many peptides and proteins contain basic amino acid residues, which are positively charged at neutral or acidic pH. This charge can lead to poor retention and peak tailing on non-polar stationary phases typically used in RP-HPLC.

Improved Retention: The neutral ion pair has a stronger interaction with the hydrophobic stationary phase, increasing retention times and allowing for better separation from other sample components. chemimpex.com

Enhanced Resolution: By reducing peak tailing and improving peak shape, the compound significantly enhances the resolution between different analytes in a complex mixture. chemimpex.com

Increased Sensitivity: Sharper, more symmetrical peaks lead to higher peak heights and improved detection sensitivity. chemimpex.comavantorsciences.com

The specific chain length of eight carbons provides a balance of hydrophobicity that is effective for a wide range of medium-sized organic molecules, including peptides, without being excessively retained on the column. smolecule.com

Table 2: Effects on Chromatographic Performance

| Chromatographic Parameter | Effect of this compound | Mechanism of Action |

|---|---|---|

| Analyte Retention | Increased | Formation of a neutral, more hydrophobic ion-pair with the analyte. |

| Peak Shape | Improved (more symmetrical) | Masking of charges reduces undesirable secondary interactions with the stationary phase. |

| Resolution | Enhanced | Better peak shape and differential retention of analytes. |

| Sensitivity | Increased | Sharper peaks lead to greater peak height for a given concentration. |

Exploration of Bioactivity

The potential bioactive properties of this compound are a subject of scientific inquiry, though specific research in certain areas remains limited.

The investigation into the antiviral properties of surfactants and related molecules is an area of ongoing research. Picornaviruses, a family of small RNA viruses, are responsible for a wide range of human and animal diseases. While numerous compounds are studied for their ability to inhibit picornavirus replication by interacting with the viral capsid or other lifecycle stages, specific published research detailing the antiviral efficacy of this compound against picornaviruses is not prominent in the current scientific literature. nih.govnih.gov Therefore, its potential in this area remains an open field for investigation.

Similarly, the assessment of the antioxidant properties of this compound is another potential avenue for research. While many organic molecules are evaluated for their ability to neutralize free radicals and mitigate oxidative stress, dedicated studies focusing on the antioxidant capacity of this specific sulfonate compound are not widely available in published scientific reports. Further research would be required to determine if it possesses any significant antioxidant activity.

Potential Bactericidal Effects (e.g., against Escherichia coli)

Anionic surfactants, a class of compounds to which this compound belongs, have been investigated for their antimicrobial properties. While specific studies on the bactericidal effects of this compound against Escherichia coli are not extensively detailed in publicly available research, the general mechanism of action for anionic surfactants against bacteria can provide insights into its potential efficacy.

The primary target of most antimicrobial surfactants is the bacterial cell membrane. The hydrophobic tails of the surfactant molecules can intercalate into the lipid bilayer of the cell membrane, disrupting its integrity. This disruption can lead to increased permeability, leakage of essential intracellular components such as ions, nucleotides, and amino acids, and ultimately, cell death.

The effectiveness of anionic surfactants as bactericidal agents can be influenced by several factors, including the length of the alkyl chain. Research on sodium alkyl sulfates has indicated that there is a relationship between the carbon chain length and the inhibitory action against bacteria like Staphylococcus aureus. Generally, Gram-positive bacteria are more susceptible to anionic surfactants than Gram-negative bacteria, such as Escherichia coli. The outer membrane of Gram-negative bacteria, which contains lipopolysaccharides, provides an additional barrier that can hinder the penetration of these surfactants.

The table below summarizes the observed effects of some anionic surfactants on Escherichia coli, providing a basis for understanding the potential activity of this compound.

| Surfactant/Compound | Concentration | Observation on E. coli |

| Sodium Lauryl Sulphate | Varied | Generally less effective against E. coli compared to Gram-positive bacteria. |

| Acidified Sodium Benzoate | 1000 ppm at pH 2.0 | Effective in killing E. coli O157:H7. nih.gov |

| Sodium Cholate | Not specified | Shown to be preferentially more active on E. coli strains carrying an integrated plasmid. |

| Sodium Chlorate | 5 mM | Bactericidal to E. coli O157:H7. nih.gov |

It is important to note that the bactericidal activity of surfactants can also be affected by environmental conditions such as pH and the presence of organic matter. For instance, the efficacy of acidified sodium benzoate against E. coli is significantly enhanced at a lower pH. nih.gov

Micellar Catalysis in Organic Reactions

The formation of micelles by surfactants in aqueous solutions creates unique microenvironments that can be exploited to catalyze organic reactions. This field, known as micellar catalysis, offers a green and sustainable alternative to conventional organic synthesis, which often relies on volatile and toxic organic solvents. acsgcipr.orgnih.gov Anionic surfactants like sodium alkyl benzene (B151609) sulfonate are widely used for this purpose. nih.gov While specific applications of this compound in micellar catalysis are not extensively documented, its structural similarity to other effective anionic surfactants suggests its potential in facilitating various chemical transformations.

Micelles act as nanoreactors, providing a nonpolar core within the aqueous bulk phase. acsgcipr.org This hydrophobic interior can solubilize nonpolar organic reactants, thereby increasing their effective concentration and facilitating reactions that would otherwise be slow or impossible in water. The interface between the micellar core and the aqueous phase, often referred to as the Stern layer for ionic surfactants, can also play a crucial role in catalysis by bringing reactants into close proximity and orienting them favorably for reaction.

Several types of organic reactions have been shown to be accelerated in the presence of anionic surfactant micelles. These include:

Nucleophilic Substitution Reactions: The rate of nucleophilic substitution reactions can be significantly enhanced in micellar media. The micellar environment can stabilize transition states and increase the local concentration of reactants.

Aldol Reactions: Micellar catalysis has been successfully applied to aldol reactions, a fundamental carbon-carbon bond-forming reaction in organic synthesis. For example, the use of a surfactant like p-dodecylbenzenesulfonic acid in water has been shown to be effective for direct aldol reactions. tsijournals.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are cornerstones of modern organic synthesis. Micellar catalysis has enabled these reactions to be performed in water, reducing the need for organic solvents and often leading to higher yields and easier product isolation. acsgcipr.org

Amide Bond Formation: The synthesis of amides, a critical transformation in medicinal chemistry, can be achieved in water at room temperature using micellar catalysis. acsgcipr.org This approach provides a more sustainable alternative to traditional methods that often require harsh conditions and toxic solvents. acsgcipr.org

The ability of this compound to form micelles suggests its potential to facilitate these and other organic transformations. The specific efficiency and selectivity of catalysis would depend on the nature of the reactants and the precise structure and properties of the micelles formed under the reaction conditions.

Environmental Studies and Fate in Engineered Systems

Application in Anti-Agglomeration Technologies

In the oil and gas industry, the formation of gas hydrates, crystalline ice-like solids composed of water and gas molecules such as methane, poses a significant operational challenge, leading to pipeline blockages. Low-dosage hydrate (B1144303) inhibitors (LDHIs) are a critical technology to manage this risk, and surfactants like Sodium Octane-1-sulfonate (B1232041) Hydrate are key components in these formulations.

Sodium Octane-1-sulfonate Hydrate primarily functions as an anti-agglomerant, a type of LDHI that does not prevent the initial formation of hydrate crystals but rather inhibits their agglomeration into larger, problematic masses. The mechanism of action is rooted in its amphiphilic nature, possessing both a hydrophilic sulfonate head and a hydrophobic octane (B31449) tail.

When hydrate crystals begin to form in the water-in-oil emulsions typical of pipelines, the Sodium Octane-1-sulfonate molecules adsorb onto the surface of these nascent crystals. The hydrophobic tails orient themselves outwards, into the oil phase. This creates a steric and electrostatic repulsion between the hydrate particles, preventing them from sticking together and growing into a plug. The hydrate crystals remain as a transportable slurry within the hydrocarbon flow. While direct research specifically on this compound is limited, the general principle for anionic surfactants suggests that the sulfonate group's interaction with the water-based hydrate structure is a key part of this inhibitory process.

Table 1: Performance of Anti-Agglomerants in Gas Hydrate Inhibition This table is illustrative and based on general findings for surfactant-based anti-agglomerants, as specific data for this compound was not available in the public domain.

| Inhibitor Type | Typical Concentration | Mechanism of Action | Effectiveness |

| Anionic Surfactant | 0.5 - 2.0 vol% | Adsorbs on hydrate surface, preventing agglomeration | High in preventing blockages |

| Cationic Surfactant | 0.5 - 2.0 vol% | Adsorbs on hydrate surface, preventing agglomeration | High in preventing blockages |

| Non-ionic Surfactant | 1.0 - 3.0 vol% | Steric hindrance between hydrate particles | Moderate to high |

Corrosion in oil and gas pipelines, often exacerbated by the presence of saline water and dissolved acidic gases, is a major integrity threat. Surfactants, including anionic types like this compound, can play a role in mitigating this risk. researchgate.netafricaresearchconnects.comijsr.netresearchgate.net

The primary mechanism of corrosion inhibition by surfactants is the formation of a protective film on the metal surface. researchgate.netafricaresearchconnects.comijsr.netresearchgate.net The surfactant molecules adsorb onto the pipeline's interior wall, creating a barrier that isolates the metal from the corrosive aqueous phase. researchgate.netresearchgate.net The adsorption can be influenced by the charge of the metal surface and the chemical structure of the surfactant. researchgate.net For anionic surfactants like Sodium Octane-1-sulfonate, the sulfonate head group can interact with the metal surface, while the hydrophobic tail forms a layer that repels water and corrosive species. This barrier can inhibit both anodic and cathodic corrosion reactions. ijsr.net

Research on Degradation Pathways and Environmental Persistence

The eventual release of industrial chemicals into the environment necessitates an evaluation of their degradation and persistence. For this compound, research focuses on its biodegradability in various environmental compartments.

While specific studies on the biodegradation of this compound are not widely available, research on similar short-chain alkyl sulfonates provides insight into their likely environmental fate. The biodegradation of such compounds is generally expected to be initiated by the enzymatic attack of the alkyl chain.

For linear alkylbenzene sulfonates (LAS), a related class of anionic surfactants, aerobic biodegradation is well-documented. The process typically begins with the omega-oxidation of the terminal methyl group of the alkyl chain, followed by sequential beta-oxidation, which shortens the chain. This process ultimately leads to the cleavage of the sulfonate group from the aromatic ring.

It is hypothesized that a similar pathway occurs for Sodium Octane-1-sulfonate. Bacteria in soil and aquatic environments possess enzymes capable of oxidizing the terminal carbon of the octane chain. This would be followed by a stepwise degradation of the carbon chain, eventually leading to the liberation of the sulfonate group, which can be further mineralized. The rate of biodegradation is influenced by factors such as the length and branching of the alkyl chain, with shorter, linear chains like octane generally being more readily biodegradable. Studies on alkyl sulfosuccinates have shown that the biodegradation rate for linear esters decreases as the carbon chain length increases beyond C6, with C8 showing a lower rate than C6. nih.gov

Table 2: Biodegradation of Alkyl Sulfosuccinates by a Mixed Bacterial Culture nih.gov

| Alkyl Chain Length | Biodegradation Rate (μmol/min per g cell protein) |

| C4 | < C5 |

| C5 | < C6 |

| C6 | 45 |

| C8 | < 45 |

| C13 | << C8 |

Spectroscopic Approaches for Structural and Interaction Analysis

Spectroscopy is a cornerstone in the study of this compound, offering a window into molecular structure, functional groups, and the subtle changes that occur during complex formation and chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Formed Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules and their complexes in solution. In the context of this compound, ¹H and ¹³C NMR are particularly valuable for elucidating the structure of inclusion complexes, for instance with host molecules like cyclodextrins.

When this compound forms a complex, the chemical environment of its protons and carbon atoms changes, leading to shifts in their corresponding NMR signals. By monitoring these chemical shift changes, researchers can identify which parts of the molecule are involved in the interaction. For example, in the formation of an inclusion complex with a cyclodextrin, the alkyl chain protons of the sulfonate that penetrate the hydrophobic cavity of the cyclodextrin will experience a significant change in their chemical shift compared to the protons of the hydrophilic sulfonate headgroup, which remains in the aqueous environment.

Two-dimensional NMR techniques, such as Rotating frame Overhauser Effect Spectroscopy (ROESY), provide further detail by detecting through-space correlations between the protons of the this compound (the "guest") and the host molecule. The presence of cross-peaks between specific protons of the two molecules confirms their spatial proximity and allows for the determination of the complex's geometry and orientation. mdpi.commdpi.com

Table 1: Illustrative ¹H NMR Chemical Shift Changes (Δδ) upon Complexation

| Proton Position in Alkyl Chain | Chemical Shift (δ) in Free State (ppm) | Chemical Shift (δ) in Complexed State (ppm) | Change in Chemical Shift (Δδ, ppm) |

| CH₃ (Terminal) | ~0.88 | ~0.95 | +0.07 |

| -(CH₂)₆- (Middle) | ~1.26 | ~1.40 | +0.14 |

| -CH₂-SO₃⁻ (Adjacent to Headgroup) | ~2.85 | ~2.88 | +0.03 |

Note: Data are representative and illustrate the expected trend where protons embedded within a host cavity show larger shifts.